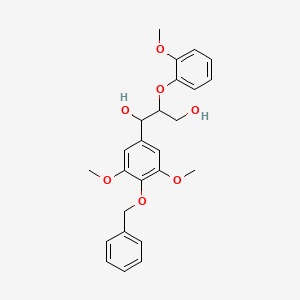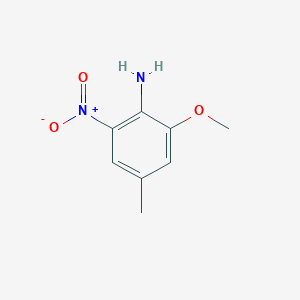
2-Methoxy-4-methyl-6-nitroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-4-methyl-6-nitroaniline is an aromatic organic compound with the molecular formula C8H10N2O3 It is a derivative of aniline, characterized by the presence of methoxy, methyl, and nitro functional groups on the benzene ring
Wissenschaftliche Forschungsanwendungen
2-Methoxy-4-methyl-6-nitroaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other chemical compounds.
Biology: The compound is studied for its potential biological activities, including its role as an inducer of certain enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of photorefractive polymers and other materials with optical properties.
Wirkmechanismus
Target of Action
The primary target of 2-Methoxy-4-methyl-6-nitroaniline is the CYP1A2 enzyme . This compound is an important inducer of CYP1A2 due to its small molecular size . The CYP1A2 enzyme plays a crucial role in the metabolism of xenobiotics and drugs in the body.
Mode of Action
The interaction of this compound with its target, the CYP1A2 enzyme, results in the hydroxylation of the phenyl ring to form 6-hydroxy this compound . This metabolic transformation is a key step in the body’s process of detoxifying and eliminating the compound.
Biochemical Pathways
The metabolism of this compound involves the cytochrome P450 enzymatic pathway , specifically the CYP1A2 enzyme . The hydroxylation of the phenyl ring is a common reaction in this pathway, leading to more polar metabolites that can be more easily excreted from the body.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its role as a photometric reagent for the determination of ethinylestradiol (ETE), a semi-synthetic estrogen that is widely used in oral contraceptives . The compound’s interaction with its target enzyme and subsequent metabolic transformations enable it to serve this function.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is classified as harmful to aquatic life with long-lasting effects , suggesting that its presence in the environment could have significant ecological impacts. Additionally, factors such as pH and temperature could potentially affect the compound’s stability and its interactions with the CYP1A2 enzyme.
Safety and Hazards
2-Methoxy-4-methyl-6-nitroaniline is harmful if swallowed, in contact with skin, or if inhaled . It may cause respiratory irritation . It is advised to handle this compound with care, using protective gloves, clothing, and eye protection. It should be used only outdoors or in a well-ventilated area .
Zukünftige Richtungen
The future directions of 2-Methoxy-4-methyl-6-nitroaniline are mainly in the field of optoelectronics due to its potential applications, such as frequency converters, high-speed information processing, high optical damage thresholds, color displays, and three-dimensional (3D) optical data storage . The nonlinear optical properties of materials play a vital role in many new applications .
Biochemische Analyse
Biochemical Properties
2-Methoxy-4-methyl-6-nitroaniline interacts with various enzymes, proteins, and other biomolecules. The metabolism of this compound occurs via the hydroxylation of the phenyl ring to form 6-hydroxy MNA in Harlan Sprague Dawley rats and B6C3F (1)/N mice .
Cellular Effects
It is known that the compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound exhibits stability and degradation over time, and long-term effects on cellular function have been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Threshold effects have been observed in these studies, as well as toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with various transporters or binding proteins, and can affect its localization or accumulation .
Subcellular Localization
It is known that the compound can be directed to specific compartments or organelles .
Vorbereitungsmethoden
The synthesis of 2-Methoxy-4-methyl-6-nitroaniline typically involves a multi-step process. One common synthetic route includes:
Nitration: The introduction of a nitro group to the aromatic ring. This can be achieved by treating the precursor compound with a nitrating agent such as nitric acid in the presence of sulfuric acid.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors and automated systems to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
2-Methoxy-4-methyl-6-nitroaniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form nitroso derivatives using oxidizing agents like potassium permanganate.
Substitution: The methoxy and methyl groups can be substituted with other functional groups through reactions with halogens or other electrophiles.
Common reagents used in these reactions include nitric acid, sulfuric acid, methanol, methyl iodide, dimethyl sulfate, hydrogen gas, palladium catalyst, and potassium permanganate. Major products formed from these reactions include amines, nitroso derivatives, and various substituted aromatic compounds.
Vergleich Mit ähnlichen Verbindungen
2-Methoxy-4-methyl-6-nitroaniline can be compared with other similar compounds, such as:
2-Methoxy-4-nitroaniline: Similar in structure but lacks the methyl group, which may affect its reactivity and applications.
4-Methoxy-2-nitroaniline: Similar but with different positions of the functional groups, leading to variations in chemical properties and uses.
4-Methyl-2-nitroaniline: Lacks the methoxy group, which may influence its optical and electronic properties.
The uniqueness of this compound lies in the specific combination and positions of its functional groups, which confer distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Eigenschaften
IUPAC Name |
2-methoxy-4-methyl-6-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-5-3-6(10(11)12)8(9)7(4-5)13-2/h3-4H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IARYQAUFSIJPDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OC)N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
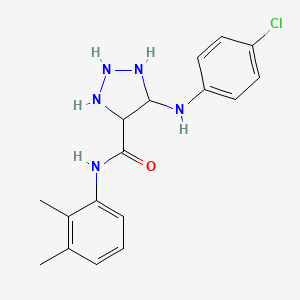
![2-((2,5-dimethylbenzyl)thio)-3-(2-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2693817.png)

![Methyl 4-((6-ethyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)amino)benzoate](/img/structure/B2693820.png)
![2-({2-[2-(difluoromethoxy)phenyl]-2-oxoethyl}sulfanyl)-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2693821.png)
![2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2693822.png)
![N-[3-(oxane-4-sulfonyl)phenyl]prop-2-enamide](/img/structure/B2693825.png)

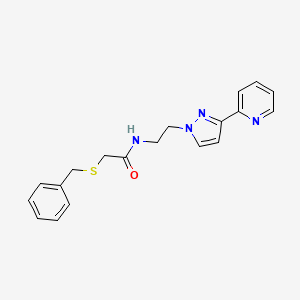
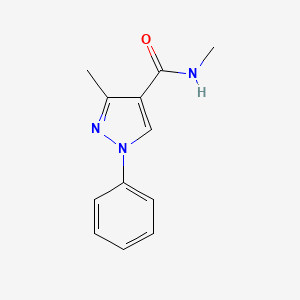
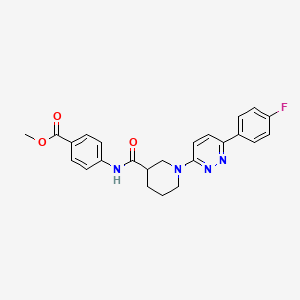
![2,2,2-Trifluoro-N-(5-oxa-2-azaspiro[3.5]nonan-9-yl)acetamide;hydrochloride](/img/structure/B2693836.png)
![N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylacetamide](/img/structure/B2693837.png)
